![molecular formula C13H9BrN2O2 B10844768 5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one](/img/no-structure.png)
5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one is a heterocyclic compound that features a bromine atom, an imidazole ring, and a chromenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one typically involves the formation of the chromenone core followed by the introduction of the imidazole ring and bromine atom. One common method involves the cyclization of appropriate precursors under specific conditions to form the chromenone structure. Subsequent reactions introduce the imidazole ring and bromine atom through substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The goal is to achieve high purity and yield while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position .
Wissenschaftliche Forschungsanwendungen
5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and chromenone core contribute to the compound’s overall reactivity and binding affinity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-8-imidazol-1-ylmethyl-chromen-4-one: Unique due to the presence of both the imidazole ring and chromenone core.
8-Imidazol-1-ylmethyl-chromen-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-chromen-4-one:
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C13H9BrN2O2 |
---|---|
Molekulargewicht |
305.13 g/mol |
IUPAC-Name |
5-bromo-8-(imidazol-1-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C13H9BrN2O2/c14-10-2-1-9(7-16-5-4-15-8-16)13-12(10)11(17)3-6-18-13/h1-6,8H,7H2 |
InChI-Schlüssel |
QYFIAVSWVXIKAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=O)C=COC2=C1CN3C=CN=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.